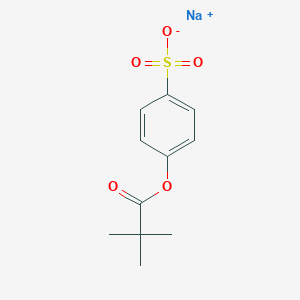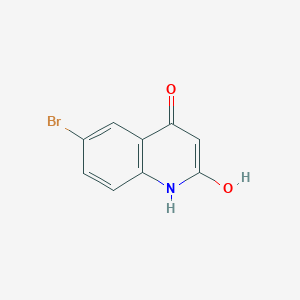
sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate” is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: Specific temperature, pressure, and solvent conditions are maintained to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized methods to ensure high yield and purity. This involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Continuous Monitoring: Ensuring continuous monitoring of reaction parameters to maintain consistency.
Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Compound “sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of compound “sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate” involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Compound A: Shares similar structural features but differs in specific functional groups.
Compound B: Exhibits similar biological activities but has a different mechanism of action.
Compound C: Used in similar industrial applications but has different chemical properties.
Uniqueness: Compound “sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate” is unique due to its specific combination of properties, making it suitable for a wide range of applications. Its distinct chemical structure and reactivity set it apart from other similar compounds.
Properties
IUPAC Name |
sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWRXNUCTLGRAC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B7910901.png)
![methyl 4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B7910906.png)


![(2'R,4aS,4bR,5aR,6aS,9aS,9bR,10R)-methyl 4a,6a-dimethyl-2,4'-dioxo-3,4,4a,4',5a,5',6,6a,8,9,9a,9b,10,11-tetradecahydro-2H,3'H-spiro[cyclopenta[1,2]phenanthro[4,4a-b]oxirene-7,2'-furan]-10-carboxylate](/img/structure/B7910929.png)
